molecular formula C8H8F5N3 B15095950 (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine

Cat. No.: B15095950
M. Wt: 241.16 g/mol
InChI Key: LQYRBFBYLBKWOV-UHFFFAOYSA-N
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Description

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and a pentafluoroethyl group, as well as a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine typically involves the reaction of 4-methyl-5-pentafluoroethyl-pyridine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 4-Methyl-5-pentafluoroethyl-pyridine

    Reagent: Hydrazine

    Solvent: Ethanol or Methanol

    Conditions: Heating to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The methyl and pentafluoroethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Azo compounds

    Reduction: Reduced pyridine derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol
  • (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-amine

Uniqueness

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is unique due to the presence of both a hydrazine moiety and a pentafluoroethyl group, which confer distinct chemical and biological properties

Biological Activity

The compound (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-hydrazine is a hydrazine derivative characterized by a unique structure that includes a pyridine ring substituted with pentafluoroethyl and methyl groups. The presence of multiple fluorine atoms enhances its chemical reactivity and biological properties, making it a compound of interest in medicinal chemistry and agrochemicals. This article explores the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8F5N3\text{C}_9\text{H}_8\text{F}_5\text{N}_3

This structure features strong electron-withdrawing fluorine atoms that significantly influence its lipophilicity and metabolic stability.

Biological Activities

Various studies have indicated that hydrazine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
  • Anticancer Properties : Research indicates that hydrazines can inhibit tumor cell proliferation. For instance, some derivatives have demonstrated significant activity against cancer cell lines through mechanisms such as apoptosis induction .
  • Anti-inflammatory Effects : Certain hydrazine compounds have been shown to reduce inflammation markers, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many hydrazine derivatives act as inhibitors for various enzymes involved in disease pathways, such as cyclooxygenase (COX) for anti-inflammatory effects.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, which can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several case studies highlight the biological activities of related hydrazine compounds:

  • Anticancer Activity : A study conducted on a series of hydrazone derivatives showed promising results in inhibiting the growth of breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : Research on specific hydrazine derivatives demonstrated significant inhibition of TNF-α and IL-6 production in vitro, indicating potential for treating inflammatory conditions .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various hydrazine derivatives against common pathogens, finding that certain derivatives had MIC values comparable to standard antibiotics .

Data Table: Biological Activity Overview

Biological ActivityCompound TypeMechanismReference
AntimicrobialHydrazineEnzyme Inhibition
AnticancerHydrazoneApoptosis Induction
Anti-inflammatoryHydrazoneCytokine Inhibition

Properties

Molecular Formula

C8H8F5N3

Molecular Weight

241.16 g/mol

IUPAC Name

[4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C8H8F5N3/c1-4-2-6(16-14)15-3-5(4)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16)

InChI Key

LQYRBFBYLBKWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C(F)(F)F)(F)F)NN

Origin of Product

United States

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